((Benzyloxy)methyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Benzyloxy)methyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a benzyloxy methyl moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)methyl)boronic acid typically involves the reaction of benzyloxy methyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling, which involves the reaction of benzyloxy methyl halides with boronic acids in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
((Benzyloxy)methyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyloxy methyl boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The benzyloxy methyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a base and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxy methyl boronic esters, while reduction can produce various boron-containing compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((Benzyloxy)methyl)boronic acid is widely used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various organic transformations, including cross-coupling reactions .
Biology
In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors .
Medicine
In medicine, the compound is explored for its potential in drug delivery systems and as a therapeutic agent. Boron-containing compounds have shown promise in cancer treatment and other medical applications .
Industry
Industrially, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various industrial processes .
Wirkmechanismus
The mechanism of action of ((Benzyloxy)methyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
((Benzyloxy)methyl)boronic acid is unique due to its benzyloxy methyl group, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in specific synthetic applications and research contexts .
Eigenschaften
Molekularformel |
C8H11BO3 |
---|---|
Molekulargewicht |
165.98 g/mol |
IUPAC-Name |
phenylmethoxymethylboronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 |
InChI-Schlüssel |
WMFAGWKNBYAOQC-UHFFFAOYSA-N |
Kanonische SMILES |
B(COCC1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.